n-Ethyl-n-propylaniline

Catalog No.
S15218703
CAS No.
54813-78-4
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Ethyl-n-propylaniline

CAS Number

54813-78-4

Product Name

n-Ethyl-n-propylaniline

IUPAC Name

N-ethyl-N-propylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

PAZVJIOFFOOQLQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=CC=CC=C1

n-Ethyl-n-propylaniline is an organic compound with the molecular formula C11H17NC_{11}H_{17}N and a molecular weight of approximately 163.259 g/mol. It consists of an ethyl group and a propyl group attached to a nitrogen atom of an aniline structure, making it a secondary amine. The compound is characterized by its aromatic nature and is typically found as a colorless to pale yellow liquid with an aromatic odor. Its structure can be represented as follows:

C6H5N(C2H5)(C3H7)\text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)(\text{C}_3\text{H}_7)

Typical of amines and aromatic compounds:

  • Oxidation: It can be oxidized to form nitroso, nitro, or azo compounds, which are significant in synthetic organic chemistry.
  • Reduction: The compound can also be reduced to yield primary amines or other derivatives.
  • Electrophilic Aromatic Substitution: The presence of the nitrogen atom makes the aromatic ring more reactive towards electrophiles, allowing for further functionalization.

n-Ethyl-n-propylaniline can be synthesized through several methods:

  • Alkylation of Aniline: Aniline can be alkylated using ethyl and propyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Reductive Amination: This method involves the reaction of propanal with ethylamine in the presence of reducing agents like sodium borohydride to yield n-Ethyl-n-propylaniline.
  • Use of Catalysts: Recent patents describe methods that utilize various catalysts to enhance the efficiency and yield of n-Ethyl-n-propylaniline synthesis from starting materials like acetaldehyde and aniline .

n-Ethyl-n-propylaniline has several applications:

  • Chemical Intermediate: It serves as a precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Solvent: Due to its solvent properties, it may be used in various chemical processes.
  • Research: It is utilized in studies exploring the reactivity of amines and their derivatives.

Interaction studies involving n-Ethyl-n-propylaniline focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its unique structure allows it to participate in complex formation with metals and other organic molecules, impacting its behavior in biological systems.

n-Ethyl-n-propylaniline shares similarities with several other compounds, notably due to its amine functional group and aromatic characteristics. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
N-EthylanilineC8H11NC_8H_{11}NSimple ethyl-substituted aniline; lower molecular weight; used in dye production.
N-PropylanilineC9H13NC_9H_{13}NPropyl-substituted aniline; similar reactivity; used in pharmaceuticals.
N,N-DiethylanilineC10H15NC_{10}H_{15}NContains two ethyl groups; exhibits different biological activity due to steric effects.
N,N-DipropylanilineC12H19NC_{12}H_{19}NContains two propyl groups; higher molecular weight; different solubility characteristics.

Uniqueness

n-Ethyl-n-propylaniline is unique due to its combination of both ethyl and propyl groups on the nitrogen atom, which influences its physical properties, reactivity patterns, and potential applications compared to its simpler counterparts like N-ethylaniline or N-propylaniline. This structural arrangement may lead to distinct interactions in synthetic pathways and biological systems.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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